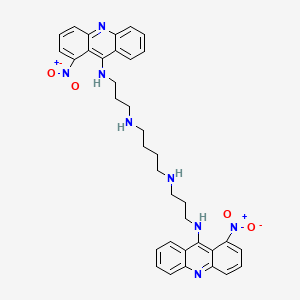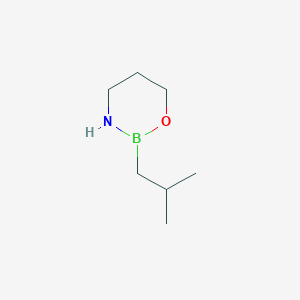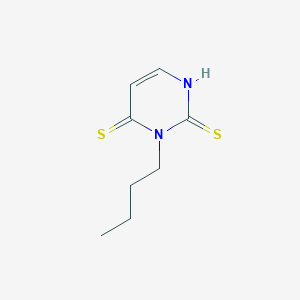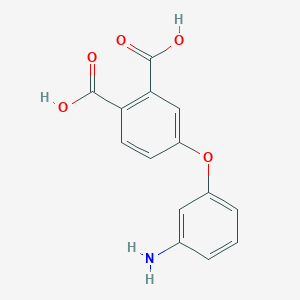
4-(3-aminophenoxy)phthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-aminophenoxy)phthalic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of phthalic acid, where one of the carboxylic acid groups is substituted with a 3-aminophenoxy group. This compound is known for its applications in the synthesis of polyimides and other high-performance polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenoxy)phthalic acid typically involves the reaction of 3-aminophenol with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a solvent-free synthesis method. This involves the direct reaction of 3-aminophenol with phthalic anhydride under high-temperature conditions, typically in the range of 150-200°C. This method is advantageous as it eliminates the need for solvents and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenoxy)phthalic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-aminophenoxy)phthalic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-aminophenoxy)phthalic acid involves its ability to form stable complexes with various molecules. The amino group can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)phthalic acid: Similar structure but with the amino group in the para position.
4-(2-aminophenoxy)phthalic acid: Similar structure but with the amino group in the ortho position.
Uniqueness
4-(3-aminophenoxy)phthalic acid is unique due to the position of the amino group, which influences its reactivity and the types of polymers it can form. The meta position of the amino group allows for the formation of specific polymer structures that are not possible with the ortho or para derivatives .
Properties
CAS No. |
113006-47-6 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(3-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-8-2-1-3-9(6-8)20-10-4-5-11(13(16)17)12(7-10)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
InChI Key |
PGTIVCAWCSTAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)


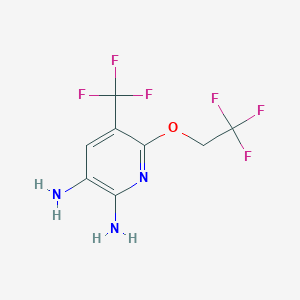

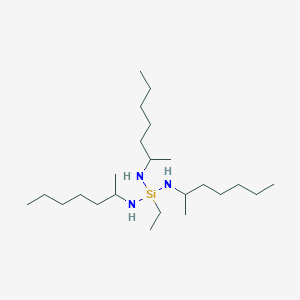
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

